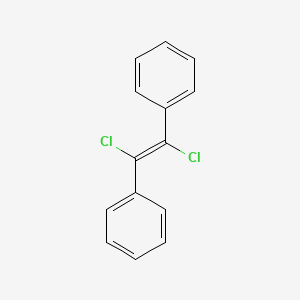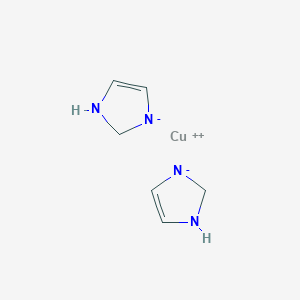
ZincDibenzylDithiocarbamate(Zbdc)(Ztc)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc Dibenzyl Dithiocarbamate is a chemical compound with the molecular formula C30H32N2S4Zn. It is a white to off-white powder that is moderately soluble in organic solvents like benzene and ethylene dichloride but insoluble in water . This compound is primarily used as an accelerator in the vulcanization of rubber and as an analytical tool in the detection of copper in plant and biological tissues .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Zinc Dibenzyl Dithiocarbamate typically involves the reaction of dibenzylamine with carbon disulfide in the presence of a zinc salt. The process can be summarized as follows:
Formation of Zinc Salt Complex: Zinc salts are added in an aqueous solution to dibenzylamine, forming a zinc salt complex of the amine.
Reaction with Carbon Disulfide: Carbon disulfide is introduced into the aqueous suspension of the zinc salt complex, followed by the addition of sodium hydroxide solution with stirring.
Industrial Production Methods: Industrial production of Zinc Dibenzyl Dithiocarbamate follows similar synthetic routes but on a larger scale, ensuring high purity and homogeneous particle size distribution .
Types of Reactions:
Oxidation: Zinc Dibenzyl Dithiocarbamate can undergo oxidation reactions, forming disulfides and other oxidized products.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Various substituted dithiocarbamates
科学的研究の応用
Zinc Dibenzyl Dithiocarbamate has a wide range of applications in scientific research:
Biology: Employed as an analytical tool for detecting copper in plant and biological tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
作用機序
The mechanism of action of Zinc Dibenzyl Dithiocarbamate primarily involves its role as a catalyst. It accelerates chemical reactions by forming stable complexes with reactants, thereby lowering the activation energy required for the reaction to proceed. In the case of rubber vulcanization, it facilitates the formation of cross-links between polymer chains, resulting in enhanced mechanical properties .
類似化合物との比較
Zinc Dimethyldithiocarbamate (Ziram): Used as a fungicide and in rubber vulcanization.
Zinc Diethyldithiocarbamate: Employed as a catalyst in polymerization reactions and in the synthesis of polyurethanes.
Comparison:
Zinc Dibenzyl Dithiocarbamate vs. Zinc Dimethyldithiocarbamate: While both compounds are used in rubber vulcanization, Zinc Dibenzyl Dithiocarbamate is more commonly used as an analytical tool in biological applications.
Zinc Dibenzyl Dithiocarbamate vs. Zinc Diethyldithiocarbamate: Zinc Dibenzyl Dithiocarbamate shows exceptional catalytic performance in polymerization reactions, forming high molecular weight polyurethanes with low cytotoxicity.
Zinc Dibenzyl Dithiocarbamate stands out due to its versatility in both industrial and scientific applications, making it a valuable compound in various fields.
特性
CAS番号 |
14727-36-4 |
|---|---|
分子式 |
C21H21AlO9S3 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(1R,3S,5R,7S,9R,11S,12S,14S,16R,18S,20R,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal](/img/structure/B1172457.png)

